![molecular formula C16H14Cl2N2 B2614999 N'-(2,2-dichloro-1-phenylethenyl)-N-phenylethanimidamide CAS No. 300360-21-8](/img/structure/B2614999.png)
N'-(2,2-dichloro-1-phenylethenyl)-N-phenylethanimidamide
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Overview
Description
N'-(2,2-dichloro-1-phenylethenyl)-N-phenylethanimidamide, commonly known as DPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPEP belongs to the class of imidamide compounds and is known for its anti-inflammatory and anti-tumor properties.
Mechanism of Action
The mechanism of action of DPEP is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). DPEP has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
DPEP has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DPEP has also been shown to inhibit the growth of cancer cells and induce their death. Additionally, DPEP has been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using DPEP in lab experiments is its relatively simple synthesis method. DPEP is also stable and can be stored for long periods, making it a convenient compound to work with. However, one of the limitations of using DPEP is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of DPEP is not fully understood, which can make it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for the research on DPEP. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties and explore its potential as a therapeutic agent for various inflammatory and cancerous conditions. Another direction is to study its neuroprotective effects and potential use for the treatment of neurodegenerative diseases. Additionally, further research can be done to elucidate the mechanism of action of DPEP and design experiments that target specific pathways.
Synthesis Methods
The synthesis of DPEP involves the reaction of 2,2-dichloroacetophenone and phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction results in the formation of the imine intermediate, which is then reduced using sodium borohydride to yield DPEP. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
DPEP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various inflammatory and cancerous conditions. DPEP has also been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N'-(2,2-dichloro-1-phenylethenyl)-N-phenylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2/c1-12(19-14-10-6-3-7-11-14)20-15(16(17)18)13-8-4-2-5-9-13/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWGFKZXZGNVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(=C(Cl)Cl)C1=CC=CC=C1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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